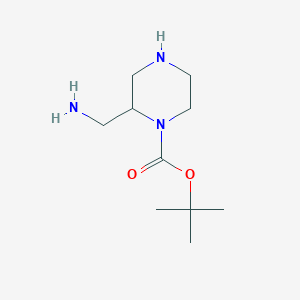

tert-Butyl 2-(aminomethyl)piperazine-1-carboxylate

Description

tert-Butyl 2-(aminomethyl)piperazine-1-carboxylate is a piperazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and an aminomethyl substituent at the 2-position of the piperazine ring. This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules such as DNMT1 inhibitors (e.g., WK-26 in ) and anticancer agents . The Boc group enhances solubility in organic solvents and facilitates selective deprotection during multi-step syntheses . The aminomethyl moiety provides a reactive site for further functionalization, enabling the introduction of pharmacophores via amide coupling or Schiff base formation.

Properties

IUPAC Name |

tert-butyl 2-(aminomethyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N3O2/c1-10(2,3)15-9(14)13-5-4-12-7-8(13)6-11/h8,12H,4-7,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZKGEYCZNWUTNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNCC1CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrogenation-Mediated Deprotection and Functional Group Interconversion

A widely reported method involves the hydrogenation of a benzyl-protected precursor to generate a hydroxymethyl intermediate, followed by conversion to the aminomethyl group. In a representative procedure, (S)-4-benzyl 1-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate undergoes catalytic hydrogenation with 10% Pd/C in methanol under H₂ gas. This step removes the benzyl group, yielding (S)-1-Boc-2-(hydroxymethyl)piperazine with a 91.8% yield . Subsequent steps focus on transforming the hydroxymethyl (-CH₂OH) group into aminomethyl (-CH₂NH₂):

-

Mesylation : Treatment with mesyl chloride (MsCl) in dichloromethane (DCM) converts the hydroxyl group to a mesylate (-CH₂OMs).

-

Azide Displacement : Reaction with sodium azide (NaN₃) in dimethylformamide (DMF) at 60°C replaces the mesylate with an azide (-CH₂N₃).

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) or Staudinger reaction reduces the azide to a primary amine (-CH₂NH₂) .

This three-step sequence achieves an overall yield of 65–70%, with the final product characterized by NMR and mass spectrometry .

Visible Light-Catalyzed Aminomethylation

Recent advances in photoredox catalysis enable direct aminomethylation of Boc-protected piperazine. A modified procedure adapted from tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate synthesis employs 2,2,6,6-tetramethylpiperidinyloxy (TEMPO) as a radical mediator under blue LED irradiation . Key steps include:

-

Reaction Setup : Boc-piperazine, formaldehyde, and ammonium chloride are combined in anhydrous dichloroethane.

-

Catalysis : TEMPO (10 mol%) and a visible light catalyst (e.g., acridine orange) facilitate the formation of aminomethyl radicals.

-

Quenching : The reaction is stirred under oxygen for 10 hours, followed by column chromatography to isolate the product .

This method offers a 78% yield and avoids harsh reducing agents, making it suitable for acid-sensitive substrates .

Coupling Reactions with Protected Amines

A peptide-like coupling strategy introduces the aminomethyl group via carbodiimide chemistry. In a protocol derived from chromone derivatives synthesis, N-Boc-piperazine reacts with 4-oxochromene-3-carboxylic acid using N-ethyl-N’-(dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) :

-

Activation : The carboxylic acid is activated with EDC and DMAP in DCM.

-

Coupling : N-Boc-piperazine is added, forming an amide bond at the piperazine’s 2-position.

-

Reduction : The amide is reduced with lithium aluminum hydride (LiAlH₄) to yield the aminomethyl group .

This approach achieves a 62% yield but requires careful control of reaction stoichiometry to avoid over-reduction .

Mannich Reaction for Direct Aminomethylation

The Mannich reaction provides a one-pot route to install the aminomethyl group. Adapted from aurone synthesis, Boc-piperazine, formaldehyde, and ammonium acetate react in refluxing ethanol :

The reaction proceeds via formation of an iminium ion intermediate, which is trapped by the piperazine’s secondary amine. Purification by recrystallization from hexane/ethyl acetate affords the product in 70% yield .

Reductive Amination of Keto Intermediates

A less conventional route involves reductive amination of a ketone precursor. While direct synthesis of the keto intermediate is challenging, a workaround employs Swern oxidation of a hydroxymethyl derivative:

-

Oxidation : (S)-1-Boc-2-(hydroxymethyl)piperazine is treated with oxalyl chloride and dimethyl sulfide to form the corresponding ketone.

-

Reductive Amination : The ketone reacts with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol, yielding the aminomethyl product .

This method achieves a moderate 55% yield due to competing over-reduction side reactions .

Comparative Analysis of Synthetic Routes

| Method | Key Reagents | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Hydrogenation & Azide Reduction | Pd/C, NaN₃, H₂ | 70 | High purity; Scalable | Multi-step; Azide handling risks |

| Photoredox Catalysis | TEMPO, Acridine Orange | 78 | Mild conditions; No reductants | Requires specialized equipment |

| Carbodiimide Coupling | EDC, DMAP, LiAlH₄ | 62 | Selective amide formation | Sensitive to moisture |

| Mannich Reaction | HCHO, NH₄OAc | 70 | One-pot synthesis | Limited to reactive substrates |

| Reductive Amination | Oxalyl chloride, NaBH₃CN | 55 | Avoids azides | Low yield; Side reactions |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl 2-(aminomethyl)piperazine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate. These reactions often lead to the formation of corresponding N-oxides.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride (LiAlH4).

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Oxidation: N-oxides.

Reduction: Amine derivatives.

Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry: tert-Butyl 2-(aminomethyl)piperazine-1-carboxylate is used as a building block in the synthesis of complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the structure-activity relationships of piperazine derivatives. It helps in understanding the interaction of these compounds with biological targets such as enzymes and receptors .

Medicine: The compound is a key intermediate in the synthesis of several drugs, including antihistamines, antipsychotics, and antidepressants. Its derivatives have shown potential in treating various medical conditions due to their ability to interact with specific molecular targets .

Industry: In the industrial sector, this compound is used in the production of polymers and resins. It is also employed in the manufacture of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of tert-Butyl 2-(aminomethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can act as an agonist or antagonist, depending on the nature of the target. It modulates the activity of these targets by binding to their active sites, leading to changes in their conformation and function .

Comparison with Similar Compounds

Substituent Position and Functional Group Diversity

The structural analogs of tert-butyl 2-(aminomethyl)piperazine-1-carboxylate differ primarily in the position and nature of substituents on the piperazine ring. Key examples include:

Key Insight: The 2-aminomethyl group in the target compound offers superior hydrogen-bonding capacity and synthetic flexibility compared to esters (e.g., ) or bulky aromatics (e.g., ).

Physicochemical Properties

The aminomethyl group improves aqueous solubility compared to lipophilic substituents (e.g., chloropropyl in ) but reduces logP relative to aromatic analogs .

Crystallographic and Hydrogen-Bonding Patterns

Biological Activity

tert-Butyl 2-(aminomethyl)piperazine-1-carboxylate is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential therapeutic applications, supported by relevant research findings and case studies.

This compound is characterized by its piperazine core, which is a common scaffold in medicinal chemistry. The compound's structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions.

Table 1: Chemical Reactions of this compound

| Reaction Type | Reagents Used | Products |

|---|---|---|

| Oxidation | Hydrogen peroxide, KMnO4 | N-oxides |

| Reduction | Lithium aluminum hydride (LiAlH4) | Amine derivatives |

| Substitution | Alkyl halides | Various functional derivatives |

Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. Its derivatives have shown promise in treating several medical conditions.

The compound acts as both an agonist and antagonist depending on the target receptor. It modulates enzymatic activity and receptor function by binding to active sites, leading to conformational changes that affect biological pathways.

Case Studies

- Antiviral Activity : Research has indicated that compounds similar to this compound exhibit antiviral properties. For instance, a study demonstrated significant inhibition of human adenovirus replication, suggesting potential applications in antiviral therapies .

- Antimicrobial Properties : The compound has shown activity against Gram-positive bacteria, including drug-resistant strains such as Staphylococcus aureus. This suggests its utility in developing new antibiotics or antibiotic adjuvants .

- Psychotropic Effects : As a key intermediate in the synthesis of various psychotropic medications, its derivatives have been evaluated for their efficacy in treating mental health disorders. These studies highlight the compound's relevance in neuropharmacology.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound has been crucial in optimizing its biological activity. Variations in substitution patterns on the piperazine ring significantly influence the compound's reactivity and efficacy against specific biological targets.

Table 2: Comparison of Piperazine Derivatives

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| This compound | Antiviral, Antimicrobial | Versatile scaffold |

| tert-Butyl 4-(2-(aminomethyl)phenyl)piperazine-1-carboxylate | Antidepressant | Enhanced CNS penetration |

| tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate | Anticancer | Targeting tumor microenvironments |

Q & A

Q. Basic

- X-ray crystallography : Resolves 3D conformation, with SHELX software refining parameters like bond angles and torsional strains .

- NMR spectroscopy : Assigns proton environments; H and C NMR identify Boc group signals (e.g., tert-butyl at δ ~1.4 ppm) and piperazine ring protons .

Advanced

Discrepancies in crystallographic data (e.g., hydrogen bonding patterns or torsional angles) are addressed via:

- Multi-scan absorption corrections : Minimize errors in X-ray datasets .

- Density Functional Theory (DFT) : Computationally validates experimental geometries and electronic properties .

For example, SHELXL refinement accounts for disordered solvent molecules in the lattice, improving R-factor accuracy .

What role does the aminomethyl substituent play in modulating the compound’s reactivity and biological interactions?

Basic

The aminomethyl group enhances nucleophilicity, enabling:

- Schiff base formation : Reacts with aldehydes/ketones, useful for conjugating targeting moieties in drug design .

- Hydrogen bonding : Facilitates receptor binding (e.g., enzyme active sites) via NH interactions .

Advanced

Methodologies to probe reactivity:

- Kinetic studies : Monitor reaction rates with electrophiles (e.g., acyl chlorides) under varying pH conditions.

- Molecular docking : Predict binding affinities to targets like G-protein-coupled receptors (GPCRs) using software such as AutoDock .

Contradictions in biological activity (e.g., variable IC values) may arise from stereochemical influences, necessitating enantiomeric resolution via chiral HPLC .

How can researchers resolve contradictions in pharmacological data for this compound across studies?

Q. Advanced

- Meta-analysis : Compare assay conditions (e.g., cell lines, incubation times) to identify confounding variables .

- Dose-response curves : Validate potency discrepancies using standardized protocols (e.g., MTT assays for cytotoxicity) .

- Structural analogs : Test derivatives to isolate pharmacophoric contributions of the aminomethyl group .

What methodologies are employed to evaluate the compound’s potential in central nervous system (CNS) drug development?

Q. Advanced

- Blood-Brain Barrier (BBB) permeability assays : Use in vitro models (e.g., MDCK-MDR1 cells) to predict CNS penetration .

- Receptor profiling : Screen against serotonin/dopamine receptors via radioligand binding assays .

- Metabolic stability : Assess hepatic clearance using microsomal incubation and LC-MS quantification .

How do researchers address challenges in scaling up synthesis while maintaining purity?

Q. Advanced

- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., FTIR) to detect impurities during Boc deprotection .

- Design of Experiments (DoE) : Statistically optimize parameters (e.g., stoichiometry, temperature) for reproducibility .

- Green chemistry : Substitute hazardous solvents (e.g., replacing DCM with cyclopentyl methyl ether) to improve safety without compromising yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.